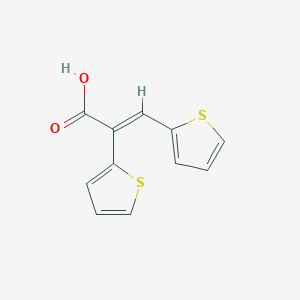

2,3-Bis(thiophen-2-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-2,3-dithiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNDKQJHPKCEM-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C2=CC=CS2)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Bis Thiophen 2 Yl Prop 2 Enoic Acid and Analogous Structures

Established Synthetic Pathways for α,β-Unsaturated Carboxylic Acids Bearing Heterocyclic Moieties

The construction of the α,β-unsaturated carboxylic acid framework attached to heterocyclic rings like thiophene (B33073) can be accomplished through several classical and contemporary synthetic reactions. These methods offer different advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. derpharmachemica.com For the synthesis of thiophene-substituted propenoic acids, a thiophene aldehyde can be reacted with a compound containing an active methylene group, such as malonic acid or its derivatives, followed by decarboxylation.

The general mechanism proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the thiophene aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. The choice of base is crucial and can range from ammonia (B1221849) and its derivatives to organic bases like piperidine (B6355638) or pyridine. Recent advancements have explored the use of greener catalysts like boric acid to promote the condensation. mdpi.com

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| Thiophene-2-carboxaldehyde | Malonic acid | Piperidine/Pyridine | (2E)-3-(Thiophen-2-yl)prop-2-enoic acid | derpharmachemica.come-bookshelf.de |

| Substituted Thiophene Aldehydes | Cyanoacetic acid derivatives | Various bases | Substituted Thienylpropenoic acid derivatives | derpharmachemica.comnih.gov |

| p-Chlorobenzaldehyde | Malononitrile | Boric acid | 2-(4-Chlorobenzylidene)malononitrile | mdpi.com |

The Erlenmeyer-Plöchl azlactone synthesis is a valuable method for preparing α,β-unsaturated amino acids and their derivatives. wikipedia.orgmodernscientificpress.com This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate. modernscientificpress.comuctm.edu The initial product is an azlactone (an oxazolone (B7731731) derivative), which can be subsequently hydrolyzed to yield the desired α,β-unsaturated carboxylic acid. wikipedia.org

When a thiophene aldehyde is used as the carbonyl component, this synthesis provides a route to thiophene-substituted prop-2-enoic acids with an amino or substituted amino group at the α-position. The reaction proceeds through the formation of an oxazolone from the N-acylglycine, which then undergoes a Perkin-type condensation with the thiophene aldehyde. modernscientificpress.com The resulting 4-thienylidene-oxazolone can be isolated or directly subjected to hydrolysis to open the ring and form the final product. Thioazlactone analogs have also been employed in this synthesis, which can be advantageous due to the enhanced aromaticity of the thioazlactone anion intermediate, allowing for milder reaction conditions. researchgate.netumich.edu

| Aldehyde | N-Acylglycine/Analog | Reagents | Intermediate | Final Product | Reference |

| Benzaldehyde | Hippuric acid | Acetic anhydride, Sodium acetate | 2-Phenyl-4-benzylidene-5(4H)-oxazolone | Phenylalanine | wikipedia.org |

| Thiophene-2-carboxaldehyde | N-acylglycine | Acetic anhydride, Sodium acetate | 4-(Thiophen-2-ylmethylene)oxazol-5(4H)-one | α-Acylamino-3-(thiophen-2-yl)acrylic acid | e-bookshelf.de |

| Various aldehydes | 2-Phenylthiazolin-5-one | Mn(II) acetate | 4-Alkylidene/Arylidene-2-phenylthiazolin-5-one | N/A | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis of complex molecules containing thiophene moieties. nih.govresearchgate.netorganic-chemistry.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be adapted to synthesize precursors for thiophene-containing unsaturated acids.

For instance, a Heck-type reaction can be employed to couple a halothiophene with an acrylic acid derivative. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is another versatile method. nih.govyoutube.com A bromothiophene could be coupled with a boronic acid derivative of acrylic acid, or a thiophene boronic acid could be coupled with a bromo-substituted acrylic acid. These reactions are known for their mild conditions and high functional group tolerance. nih.gov The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. nih.gov

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos | Cyclopropylthiophene | nih.gov |

| Heck | Bromo-derivatives | Alkenes | Palladium catalyst | Oligothiophene | researchgate.net |

| C-H Arylation | Thiophene | Aryl bromides | Bis(alkoxo)palladium complex | Arylated thiophenes | organic-chemistry.org |

| Oxidative C-H/C-H Coupling | Benzothiazole | Thiophene | Palladium catalyst | Benzothiazole-thiophene adduct | rsc.org |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for certain applications. scispace.com These reactions can be utilized in the synthesis of α,β-unsaturated esters, which are direct precursors to the corresponding carboxylic acids. For example, copper-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds can be used to introduce substituents. nih.gov

Furthermore, copper-catalyzed oxidative dehydrogenative coupling reactions can form allylic esters from alkanes and carboxylic acids. uva.nl While not a direct route to 2,3-bis(thiophen-2-yl)prop-2-enoic acid, these methodologies highlight the versatility of copper catalysis in synthesizing unsaturated ester building blocks that could be further elaborated. The development of chiral copper-hydride catalysts has also enabled the asymmetric conjugate reduction of α,β-unsaturated esters, providing a route to chiral β-substituted acid derivatives. nih.gov

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Asymmetric Conjugate Reduction | α,β-Unsaturated esters with β-nitrogen substituents | Chiral copper-hydride catalyst | β-Azaheterocyclic acid derivatives | nih.gov |

| Oxidative Dehydrogenative Coupling | Alkanes, Carboxylic acids | [Cu(MeTAA)] | Allylic esters | uva.nl |

| Kharasch–Sosnovsky Reaction | Alkenes, Carboxylic acids | Cu(I) catalyst | Allylic esters | uva.nl |

Regioselective Synthesis and Stereochemical Control in the Formation of this compound Isomers

The synthesis of this compound presents challenges in terms of both regioselectivity and stereochemical control. Regioselectivity concerns the specific placement of the two thiophene rings at the C2 and C3 positions of the propenoic acid backbone. Stereochemical control is crucial for determining the geometry of the double bond, leading to either the (E)- or (Z)-isomer.

Regioselective synthesis can be achieved through a stepwise approach. For instance, a Knoevenagel condensation between thiophene-2-carboxaldehyde and 2-thienylacetic acid would directly lead to the desired this compound. The stereochemistry of the resulting double bond is often influenced by the reaction conditions, with the more thermodynamically stable (E)-isomer typically being the major product. Photocyclization reactions have also been shown to be highly regioselective in the synthesis of complex thiophene-based structures. beilstein-journals.orgbeilstein-journals.org

Stereochemical control can be more challenging. While thermodynamic control often favors the (E)-isomer, kinetic control or the use of specific catalysts or reagents might be necessary to favor the (Z)-isomer. The choice of solvent, temperature, and catalyst can all play a role in influencing the stereochemical outcome of the reaction. For reactions that produce a mixture of isomers, purification by chromatography or crystallization is often required to isolate the desired stereoisomer.

Optimization of Reaction Conditions for Yield and Purity in the Synthesis of Thiophene-Derived Carboxylic Acids

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired thiophene-derived carboxylic acid product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For condensation reactions like the Knoevenagel and Erlenmeyer syntheses, the choice of base and the method of water removal can significantly impact the reaction rate and equilibrium position. In palladium-catalyzed couplings, the selection of the appropriate ligand for the palladium center is critical for catalyst stability and activity. nih.gov The catalyst loading can also be optimized to balance reaction efficiency with cost. nih.gov

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. This includes the use of microwave irradiation to accelerate reaction rates and the development of solvent-free reaction conditions. researchgate.net For example, the Gewald synthesis of 2-aminothiophenes, which are precursors to certain thiophene carboxylic acids, has been successfully performed under microwave irradiation in the absence of a solvent. researchgate.netnih.gov The optimization process often involves a systematic study where individual reaction parameters are varied to identify the conditions that provide the best balance of yield, purity, and reaction time. acs.orgresearchgate.net

Chemical Transformations and Derivatization Strategies of 2,3 Bis Thiophen 2 Yl Prop 2 Enoic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, enabling the introduction of diverse functional groups through well-established organic reactions. These transformations include esterification, amidation, and reduction, each providing a pathway to distinct classes of compounds.

Esterification Reactions for Diverse Prop-2-enoate Derivatives

Esterification of the carboxylic acid moiety in 2,3-bis(thiophen-2-yl)prop-2-enoic acid is a fundamental strategy for modifying its solubility, steric profile, and electronic characteristics. This transformation can be readily achieved through standard acid-catalyzed esterification, often referred to as Fischer esterification. This method typically involves reacting the carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, with heat applied to drive the equilibrium toward the ester product. google.comresearchgate.net The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus can further increase the yield. researchgate.net

The reaction conditions, including catalyst concentration and temperature, can be optimized to achieve high conversion rates. For instance, esterification of acrylic acid with ethanol (B145695) using sulfuric acid as a catalyst has been studied extensively, with temperatures typically ranging from 70 to 180 °C. google.comresearchgate.net The choice of alcohol is broad, allowing for the synthesis of a library of prop-2-enoate derivatives, from simple alkyl esters to more complex functionalized variants.

| Reactant Alcohol | Resulting Ester Derivative | Potential Reaction Conditions |

|---|---|---|

| Methanol | Methyl 2,3-bis(thiophen-2-yl)prop-2-enoate | Excess Methanol, cat. H₂SO₄, Reflux |

| Ethanol | Ethyl 2,3-bis(thiophen-2-yl)prop-2-enoate | Excess Ethanol, cat. H₂SO₄, Reflux |

| Isopropanol | Isopropyl 2,3-bis(thiophen-2-yl)prop-2-enoate | Excess Isopropanol, cat. p-TsOH, Reflux |

| Benzyl alcohol | Benzyl 2,3-bis(thiophen-2-yl)prop-2-enoate | Benzyl alcohol, cat. H₂SO₄, Reflux with water removal |

Amidation Reactions Leading to Novel Heterocyclic Amide Derivatives

Amidation of the carboxylic acid group provides a robust route to novel amide derivatives, which are prevalent scaffolds in medicinal and materials chemistry. A common and effective method for amide bond formation involves a two-step, one-pot procedure. First, the carboxylic acid is activated by conversion to a more reactive intermediate, such as an acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net This highly electrophilic intermediate is then reacted in situ with a primary or secondary amine to furnish the corresponding amide.

This strategy is particularly valuable for synthesizing amides incorporating heterocyclic moieties. By selecting various heterocyclic amines, a diverse range of N-substituted amide derivatives of this compound can be accessed. Thioamides, which are isosteres of amides, are also recognized as versatile building blocks in the synthesis of various heterocycles. researchgate.net The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, has been achieved through the acylation of a substituted thiophen-2-amine with an acyl chloride under basic conditions. nih.gov This highlights the general applicability of this approach for creating complex molecular structures.

| Reactant Amine | Resulting Heterocyclic Amide Derivative | General Reaction Scheme |

|---|---|---|

| Pyrrolidine | (2,3-Bis(thiophen-2-yl)prop-2-enoyl)pyrrolidine | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Et₃N) |

| Piperidine (B6355638) | (2,3-Bis(thiophen-2-yl)prop-2-enoyl)piperidine | |

| Morpholine | (2,3-Bis(thiophen-2-yl)prop-2-enoyl)morpholine | |

| Thiophen-2-amine | N,2,3-Tris(thiophen-2-yl)propenamide |

Reduction of the Carboxylic Acid to Aldehyde or Alcohol Functionalities

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates. The complete reduction to an alcohol, 2,3-bis(thiophen-2-yl)prop-2-en-1-ol, requires a reducing agent capable of converting a carboxylic acid to an alcohol without affecting the α,β-unsaturated double bond or the thiophene (B33073) rings. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the olefin, more selective methods are available. One such method involves the activation of the carboxylic acid, for instance by forming a mixed anhydride (B1165640), followed by reduction with a milder reagent like sodium borohydride (B1222165) (NaBH₄). researchgate.net

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. This often requires specialized reagents or a multi-step approach. A plausible strategy involves first converting the carboxylic acid to a Weinreb amide, which can then be treated with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde, 2,3-bis(thiophen-2-yl)prop-2-enal, upon workup. Another classic approach is the Rosenmund reduction, where the corresponding acyl chloride is hydrogenated over a poisoned catalyst (e.g., palladium on barium sulfate).

Reactions Involving the Olefinic Double Bond

The α,β-unsaturated system in this compound is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid group. This electronic nature makes the double bond susceptible to nucleophilic attack (addition reactions) and a participant in pericyclic reactions (cycloadditions).

Hydrogenation and Other Addition Reactions to the α,β-Unsaturated System

Selective hydrogenation of the carbon-carbon double bond to yield 2,3-bis(thiophen-2-yl)propanoic acid is a key transformation. Achieving this chemoselectivity can be challenging, as the reaction must proceed without reducing the carboxylic acid or the thiophene rings. The presence of sulfur in the thiophene rings can poison many traditional hydrogenation catalysts (e.g., Palladium, Platinum). researchgate.net However, modern catalysis has produced systems that are more tolerant to sulfur and can selectively reduce the C=C bond in α,β-unsaturated carbonyl compounds. chemistryviews.org

Catalysts based on earth-abundant metals like manganese, as well as precious metals like rhodium, have demonstrated high chemoselectivity for the 1,4-hydrogenation of α,β-unsaturated ketones and esters, often under mild conditions of temperature and hydrogen pressure. chemistryviews.orgnih.govacs.org For example, a well-defined Mn(I) pincer complex has been shown to catalyze the hydrogenation of the C=C bond in α,β-unsaturated ketones with compatibility for a wide variety of functional groups. nih.govacs.org Similarly, certain rhodium hydride catalysts are highly selective for C=C bond hydrogenation in α,β-unsaturated carbonyl compounds. chemistryviews.org These advanced catalytic systems would be prime candidates for the selective reduction of the target molecule.

| Catalyst System | Selectivity | Potential Advantage |

|---|---|---|

| Mn(I) PCNHCP Pincer Complex | Chemoselective for C=C bond | Uses earth-abundant metal, functional group tolerance. nih.govacs.org |

| (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H | Highly selective for C=C bond | Effective at room temperature, tolerates steric hindrance. chemistryviews.org |

| Ruthenium Pyridinium Amidate Complex | Selective for C=C bond (transfer hydrogenation) | Uses ethanol as a hydrogen source. rsc.org |

Beyond hydrogenation, the electron-poor nature of the double bond makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles, such as amines, thiols, and enolates. This reaction would lead to the formation of 3-substituted-2,3-bis(thiophen-2-yl)propanoic acid derivatives.

Cycloaddition Reactions and Formation of Fused Ring Systems

Cycloaddition reactions provide a powerful tool for constructing cyclic and polycyclic structures in a highly stereospecific manner. The olefinic double bond in this compound can participate as the 2π-electron component (dienophile) in [4+2] cycloadditions, famously known as the Diels-Alder reaction. libretexts.orgyoutube.com The reaction's efficiency is typically enhanced when the dienophile is substituted with electron-withdrawing groups, a condition met by the presence of the carboxylic acid moiety in the target molecule. libretexts.org Reaction with an electron-rich conjugated diene (the 4π-electron component) would yield a six-membered cyclohexene (B86901) ring derivative.

While thiophene itself is a poor diene in thermal Diels-Alder reactions due to its aromatic character, its derivatives can be coaxed to react, often with Lewis acid catalysis or by conversion to more reactive thiophene S-oxides. researchgate.netmdpi.com Furthermore, thieno-fused pyranones have been shown to act as stable dienes that undergo Diels-Alder reactions with alkynes to produce benzothiophene (B83047) derivatives after the extrusion of carbon dioxide. researchgate.net

Another important class of reactions is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile (the alkene component) to form a five-membered ring. uchicago.eduyoutube.com The double bond of this compound could serve as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides, leading to the synthesis of novel five-membered heterocyclic systems fused to the propanoic acid backbone. uchicago.edu These cycloaddition strategies open avenues for rapidly increasing molecular complexity and accessing unique fused-ring systems.

Electrophilic and Nucleophilic Substitutions on the Thiophene Rings

The thiophene moiety is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Generally, in thiophene and its derivatives, these reactions preferentially occur at the C2 (α) position, which is adjacent to the sulfur atom, due to the resonance stabilization of the intermediate carbocation. When the C2 position is occupied, substitution typically proceeds at the C5 position. The presence of an electron-withdrawing acrylic acid group attached to the thiophene rings in this compound would be expected to deactivate the rings towards electrophilic attack. However, the precise regioselectivity and reaction conditions for substitutions on this specific compound have not been detailed in available research.

Common electrophilic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While the theoretical outcomes of these reactions on this compound can be postulated based on general thiophene reactivity, specific experimental data, including yields and isomer distributions, are not documented.

Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally difficult and requires the presence of strongly electron-withdrawing groups and a good leaving group. No specific studies detailing successful nucleophilic substitutions on the thiophene rings of this compound have been found.

Synthesis of Coordination Compounds and Metal Complexes Utilizing this compound as a Ligand

The carboxylic acid functional group and the sulfur atoms within the thiophene rings of this compound present potential coordination sites for metal ions, suggesting its viability as a ligand in the formation of coordination compounds and metal complexes. The carboxylate group can act as a mono- or bidentate ligand, while the sulfur atoms could also potentially coordinate to a metal center.

Despite this potential, a review of the available scientific literature did not yield specific examples of coordination compounds or metal complexes synthesized using this compound as a ligand. Research in this area appears to be unexplored or at least not widely published. The synthesis and characterization of such complexes would be a novel area of investigation, potentially leading to materials with interesting catalytic, electronic, or photophysical properties.

Spectroscopic and Crystallographic Investigations of 2,3 Bis Thiophen 2 Yl Prop 2 Enoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting and Characteristic Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid. The spectra are characterized by vibrations originating from the thiophene (B33073) rings, the carboxylic acid moiety, and the alkene double bond.

The FT-IR and Raman spectra are expected to exhibit characteristic bands for the C-H stretching vibrations of the thiophene rings in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene rings typically appear in the 1550-1400 cm⁻¹ range. The C-S stretching modes of the thiophene rings are generally observed at lower wavenumbers, typically between 710 and 687 cm⁻¹. iosrjournals.org

The carboxylic acid group gives rise to a broad O-H stretching band in the FT-IR spectrum, usually centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to produce a strong absorption band in the region of 1700-1680 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region of the spectrum. The C=C stretching of the propenoic acid backbone would likely appear around 1625 cm⁻¹.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene | C-H stretch | 3100-3000 |

| Thiophene | C=C stretch | 1550-1400 |

| Thiophene | C-S stretch | 710-687 |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1680 |

| Alkene | C=C stretch | ~1625 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure of this compound by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons on the two thiophene rings are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on the substitution pattern and the through-bond coupling between adjacent protons. The vinylic proton of the propenoic acid moiety is expected to resonate as a singlet or a finely coupled multiplet in the region of δ 6.0-8.0 ppm, with its exact position influenced by the electronic effects of the adjacent thiophene and carboxyl groups. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atom of the carboxyl group (C=O) is expected to be the most deshielded, with a chemical shift in the range of δ 165-185 ppm. The carbons of the thiophene rings will resonate in the aromatic region, typically between δ 120 and 145 ppm. The olefinic carbons of the propenoic acid backbone will also appear in this region.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Thiophene-H | 7.0 - 8.0 |

| ¹H | Vinylic-H | 6.0 - 8.0 |

| ¹H | Carboxyl-H | > 10 (broad) |

| ¹³C | Carboxyl (C=O) | 165 - 185 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of the compound is C₁₁H₈O₂S₂, with a calculated molecular weight of approximately 236.31 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17), water (H₂O, mass 18), or a carboxyl group (•COOH, mass 45). Fragmentation of the thiophene rings could also occur, leading to characteristic ions.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (approx.) | Description |

|---|---|---|---|

| [M]⁺ | C₁₁H₈O₂S₂ | 236 | Molecular Ion |

| [M-OH]⁺ | C₁₁H₇O S₂ | 219 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | C₁₁H₆O S₂ | 218 | Loss of water |

X-ray Diffraction Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A prominent feature in the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that this compound molecules will form centrosymmetric dimers in the solid state through classical O-H•••O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be characteristic of such interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies on 2,3 Bis Thiophen 2 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2,3-Bis(thiophen-2-yl)prop-2-enoic acid, DFT calculations are employed to locate the minimum energy conformation. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Conformational analysis is particularly crucial for this molecule due to the rotational freedom of the two thiophene (B33073) rings and the acrylic acid moiety. Theoretical studies have explored the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. These calculations are typically performed in both the gas phase, representing an isolated molecule, and in solution, where the effects of a solvent are incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). The presence of a solvent can significantly influence the relative stability of different conformers by stabilizing polar functional groups.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability.

For this compound, DFT calculations reveal the spatial distribution and energy levels of these orbitals. The HOMO is typically delocalized over the electron-rich thiophene rings and the double bond of the acrylic acid, while the LUMO is often distributed over the acrylic acid and the thiophene rings, indicating the pathways for electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 1: Frontier Molecular Orbital Energies and Energy Gap of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| ΔE (HOMO-LUMO Gap) | 4.10 |

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the DFT calculations.

Analysis of Global and Local Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

In addition to these global descriptors, local reactivity descriptors such as Fukui functions are calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This analysis is crucial for predicting the regioselectivity of chemical reactions involving this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, providing insights into the molecule's electronic absorption spectrum.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. The calculations also provide information on the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, the nature of these transitions (e.g., π → π* or n → π*) can be determined. This information is vital for understanding the photophysical properties of the molecule and for designing materials with specific optical characteristics.

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

In the solid state, the properties of a molecular crystal are governed by the intricate network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

Quantitative Contributions of Specific Contact Types (e.g., H…H, C…H, S…H, N…H, O…H)

For this compound, this analysis would quantify the relative importance of various interactions, such as:

H…H contacts: Typically the most abundant, representing van der Waals forces.

C…H contacts: Indicative of C-H…π interactions.

S…H contacts: Highlighting the role of the sulfur atoms in the thiophene rings in intermolecular interactions.

O…H contacts: Crucial for identifying and quantifying hydrogen bonding involving the carboxylic acid group.

Table 2: Percentage Contributions of Intermolecular Contacts in the Crystal Packing of this compound (Illustrative Data)

| Contact Type | Contribution (%) |

| H…H | 45.2 |

| C…H | 20.5 |

| S…H | 15.8 |

| O…H | 12.3 |

| Other | 6.2 |

Note: The values presented are illustrative and would be derived from the analysis of the actual crystal structure data.

This quantitative breakdown is invaluable for understanding the forces that govern the crystal packing and for rationalizing the macroscopic properties of the solid material.

Three-Dimensional Interaction Energy Framework Analysis

Three-Dimensional Interaction Energy Framework Analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis provides insights into the stability of the crystalline structure by calculating the energy of pairwise molecular interactions. For a π-conjugated system like this compound, this analysis would be crucial in understanding how the molecules pack in the solid state and which forces govern this arrangement.

The analysis typically involves calculating electrostatic, dispersion, repulsion, and polarization energies between a central molecule and its surrounding neighbors. The results are often visualized as an "energy framework" diagram, where the thickness and color of cylinders connecting the centroids of interacting molecules represent the magnitude of the interaction energies.

Hypothetical Interaction Energy Data:

While specific data for this compound is not available, a typical output from such an analysis on a related molecular crystal would resemble the following table. The interaction energies are calculated between a central molecule and its neighbors within a defined sphere (e.g., 3.8 Å). The different components of the total interaction energy (E_tot), including electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep), are quantified.

Table 1: Hypothetical Interaction Energies for this compound Crystal Packing (Note: This table is illustrative and not based on experimental data for the specific compound)

| Interacting Pair | R (Å) | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

|---|---|---|---|---|---|---|

| Dimer 1 (π-π stacking) | 3.5 | -25.8 | -8.2 | -65.4 | 32.1 | -67.3 |

| Dimer 2 (H-bonding) | 2.8 | -45.1 | -15.6 | -20.3 | 25.5 | -55.5 |

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motion, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations could be employed to understand its behavior in solution. This would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent) and simulating its movement over a period of nanoseconds or longer. rsc.org Key parameters that can be extracted from such simulations include:

Conformational Dynamics: The thiophene rings can rotate relative to the propenoic acid backbone. MD simulations can reveal the preferred dihedral angles and the energy barriers for rotation, providing insight into the molecule's flexibility and the most stable conformations in solution.

Solvent Interactions: The simulations can detail how solvent molecules arrange around the solute. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carboxylic acid group. rsc.org The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. dovepress.com

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, or between solute molecules at higher concentrations, can be tracked over time. This is crucial for understanding its solubility and aggregation behavior.

Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in Water (Note: This table is illustrative and not based on experimental data for the specific compound)

| Parameter | Value | Description |

|---|---|---|

| RMSD of backbone | 1.5 ± 0.3 Å | Root Mean Square Deviation, indicating the stability of the molecular conformation. mdpi.com |

| Radius of Gyration | 4.2 ± 0.2 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 250 ± 15 Ų | The surface area of the molecule accessible to the solvent. |

The insights gained from MD simulations are critical for predicting the macroscopic properties of this compound in different environments, which is essential for its potential applications in materials science and medicinal chemistry. mdpi.comresearchgate.net

Applications and Advanced Materials Science Integration of 2,3 Bis Thiophen 2 Yl Prop 2 Enoic Acid and Its Derivatives

Role in Organic Electronic Materials

Organic electronic materials are a class of materials composed of organic molecules or polymers that exhibit electronic properties such as conductivity or light interaction. Thiophene-based compounds are central to this field due to their excellent charge transport capabilities and tunable electronic structures. The 2,3-bis(thiophen-2-yl)prop-2-enoic acid framework serves as a quintessential donor-π-acceptor (D-π-A) scaffold, where the thiophene (B33073) units act as electron donors and the cyanoacrylic acid moiety functions as both a π-bridge and an electron acceptor/anchoring group. This configuration is fundamental to their function in devices like solar cells and non-linear optical systems.

Dye-Sensitized Solar Cells (DSSCs) and Photosensitizers Based on Thiophene-Prop-2-enoic Acid Scaffolds

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology that mimics natural photosynthesis. researchgate.net A key component of a DSSC is the photosensitizer dye, which absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). researchgate.net Thiophene-prop-2-enoic acid derivatives are highly effective as photosensitizers due to several key attributes:

Broad Absorption Spectra: The extended π-conjugation in these molecules allows for strong absorption of light across the visible spectrum. Incorporating fused thiophene units can shift this absorption to longer wavelengths (a red-shift), enabling the cell to capture more of the solar spectrum. researchgate.net

Efficient Electron Injection: The carboxylic acid group acts as an effective anchor, binding the dye to the TiO2 surface. Upon light absorption, an intramolecular charge transfer (ICT) occurs, moving an electron from the thiophene donor to the acceptor, facilitating its injection into the semiconductor's conduction band. researchgate.net

Favorable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by modifying the molecular structure. This tuning is crucial to ensure efficient electron injection into the TiO2 and subsequent regeneration of the dye by the electrolyte. researchgate.net

Suppression of Recombination: The molecular structure can be designed to inhibit charge recombination—a process where the injected electron returns to the oxidized dye or the electrolyte, which reduces cell efficiency. The rigidity of fused thiophene rings, for example, can improve charge carrier separation. researchgate.net

| Dye Structure Type | Key Structural Feature | Power Conversion Efficiency (PCE) | Primary Advantage Noted |

|---|---|---|---|

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid-based | Rigid, fused thiophene rings | 0.30% | Improved charge carrier separation researchgate.net |

| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid-based | Flexible terthiophene chain | 0.20% | Higher light absorbance researchgate.net |

| Thieno[3,2-b]thiophene π-linker based | Varied alkyl side chains | Up to 5.25% | Side-chain engineering optimizes performance mdpi.com |

| Dithiafulvalene donor, thiophene spacer | Dimerized (D-π-A)2 structure | Up to 5.24% | Better light harvesting and dark current suppression frontiersin.org |

Beyond solar cells, thiophene-containing molecules are also investigated as photosensitizers for photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation is key to this application. researchgate.netmod.gov.my The incorporation of thiophene moieties can lead to significant red-shifts in absorption wavelengths, allowing for deeper tissue penetration, and enhances the generation of the excited triplet state required for therapeutic action. researchgate.net

Development of Materials for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Organic molecules with a "push-pull" electronic structure—an electron-donating group connected to an electron-accepting group via a π-conjugated bridge—are excellent candidates for NLO materials. mdpi.com Thiophene derivatives fit this model perfectly, with the thiophene ring serving as an efficient π-conjugating spacer and often as part of the donor system. acs.org

The NLO response of a molecule is quantified by its hyperpolarizability (β). Research has shown that thiophene-containing chromophores can possess large β values. acs.org The design of these materials focuses on maximizing this property by:

Extending π-Conjugation: Increasing the length of the conjugated system, for instance by using bithiophene or stilbene-like structures, enhances electron delocalization and the NLO response. mdpi.commdpi.com

Varying Donor/Acceptor Strength: Modifying the electron-donating and -accepting groups allows for fine-tuning of the intramolecular charge transfer and, consequently, the hyperpolarizability. acs.org

Molecular Engineering: Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new designs, guiding synthetic efforts toward molecules with optimal characteristics. mdpi.com

| Chromophore Type | Key Structural Feature | Property Measured | Significance |

|---|---|---|---|

| Push-pull thiophene derivatives | Di(tri)cyanovinyl acceptor groups | Second Harmonic Generation (SHG) | Shows potential for solid-state NLO applications mdpi.com |

| Benzene and thiophene moieties as π-spacers | Cyano substitution on vinylene bridge | Molecular quadratic hyperpolarizability (βμ) | Substitution greatly enhances the NLO response acs.org |

| Non-fullerene DTS(FBTTh2)2-based derivatives | Modified terminal acceptor moieties | First hyperpolarizability (βo) | Considered suitable NLO candidates based on theoretical calculations mdpi.com |

Photoalignment Materials for Liquid Crystal Displays (LCDs)

Liquid crystal displays (LCDs) rely on the precise alignment of liquid crystal (LC) molecules to control the passage of light. Photoalignment is a non-contact technique that uses polarized light to create a preferred orientation on a substrate surface, which then directs the alignment of the LC molecules. Materials based on thiophene-prop-2-enoic acid have been successfully developed for this purpose. researchgate.netmod.gov.mymod.gov.my

Specifically, prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, when combined with a photoresponsive azobenzene moiety, act as effective photoalignment layers. researchgate.netmod.gov.my Upon exposure to polarized UV light, the azobenzene units undergo a trans-cis isomerization, leading to a reorientation of the molecules perpendicular to the light's polarization axis. This molecular alignment is then transferred to the bulk liquid crystal material.

Studies have revealed that the molecular structure of these alignment materials significantly influences their performance:

Isomeric Position: Materials based on 3-substituted thiophenes have been found to produce better photoalignment compared to their 2-substituted isomers. researchgate.net

Fluorination: The inclusion of lateral fluoro-substituents on the molecule enhances the quality of the alignment, whereas non-fluorinated versions may result in unsatisfactory alignment. researchgate.netmod.gov.my

The ability to create high-quality, uniform alignment using these thiophene-based materials demonstrates their potential in the manufacturing of advanced LCDs. researchgate.net

Advanced Polymeric and Supramolecular Materials Incorporating this compound Units

The integration of this compound units into larger, more complex structures like polymers and supramolecular assemblies opens pathways to materials with enhanced properties and functionalities. The thiophene moiety is a well-established building block for conducting polymers and other functional materials due to its stability and electronic properties.

Polymeric Materials: Thiophene-based polymers are renowned for their use as organic semiconductors. While direct polymerization of this compound is not widely reported, the incorporation of similar thieno[2,3-b]thiophene units into polymer backbones has been shown to yield air-stable semiconducting materials with high charge carrier mobilities, suitable for applications in organic field-effect transistors (OFETs). researchgate.net The electronic properties of these polymers can be tuned by introducing different substituent groups. researchgate.net

Supramolecular Materials: Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions. Thiophene derivatives are excellent candidates for building units in these assemblies.

Covalent Organic Frameworks (COFs): COFs are porous, crystalline materials built from organic monomers. Thiophene-based building blocks have been used to construct COFs with intriguing photophysical properties. mdpi.com These materials possess large surface areas and ordered porosity, making them suitable for applications in photocatalysis and as photoelectrodes. mdpi.com

Macrocycles: Thiophene-based macrocycles have been synthesized and evaluated for their optoelectronic properties. These cyclic structures can exhibit sharp light absorption, strong fluorescence, and charge-transporting capabilities, making them interesting for use in OFETs and photodetectors. rsc.org

The inherent directionality and potential for π-π stacking interactions in molecules like this compound make them promising candidates for the bottom-up construction of novel, functional supramolecular systems.

Design of Chemical Sensors and Chemoresponsive Materials Based on Thiophene-Prop-2-enoic Acid Frameworks

The electronic properties of thiophene-based materials are sensitive to their local environment, a characteristic that can be harnessed for the development of chemical sensors and chemoresponsive materials. The interaction of an analyte with the thiophene-based material can induce a change in its conductivity, fluorescence, or color, providing a detectable signal.

While specific use of this compound in sensors is not extensively documented, related structures containing multiple thiophene units have been employed as key components in sensor design. For example, molecules containing bis(thiophene) units have been incorporated into Langmuir-Blodgett films to act as conducting elements in biosensors. researchgate.net These conducting units are believed to facilitate electron transfer, thereby enhancing the sensitivity of the device. researchgate.net

Furthermore, the surfaces of thin films made from thiophene derivatives can be engineered to control interactions with biological entities, such as cancer cells. nih.gov This demonstrates the potential for creating functional surfaces that respond to specific biological or chemical stimuli. The combination of a conjugated thiophene system with a functional group like carboxylic acid provides a versatile platform for designing chemoresponsive materials, where binding events at the acid site could modulate the electronic properties of the entire molecule, leading to a measurable sensory output.

Structure Activity Relationship Sar Studies in the Context of Material Performance and Chemical Reactivity

Impact of Thiophene (B33073) Substitution Patterns and Position on Electronic and Structural Characteristics

The thiophene ring is a cornerstone in the design of organic electronic materials due to its aromaticity and electron-rich nature. wikipedia.orgderpharmachemica.com The number and position of thiophene units, as well as their substitution patterns, profoundly affect the electronic and structural properties of the molecule.

Electronic Properties: The arrangement of the two thiophene rings in 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is critical. The π-conjugated system formed by the thiophene rings and the propenoic acid bridge dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals determine the material's optical band gap, charge transport capabilities, and potential for intramolecular charge transfer (ICT). sumdu.edu.ua

In D-π-A dyes, the thiophene units typically act as part of the electron donor and the π-bridge. Modifications, such as elongating the π-spacer with additional thiophene groups, generally lead to a red-shift in the absorption spectrum, broadening the absorption range and enhancing the light-harvesting efficiency (LHE). researchgate.net This is because extending conjugation lowers the LUMO level and raises the HOMO level, thereby reducing the HOMO-LUMO gap. buketov.edu.kz

Structural Characteristics: The planarity of the molecular structure is a key determinant of performance in organic electronics. A more planar structure facilitates π-π stacking in the solid state, which is crucial for efficient charge transport in applications like OTFTs. nih.gov The substitution at the 2- and 3-positions of the propenoic acid can induce steric hindrance, potentially causing the thiophene rings to twist out of the plane of the acrylic acid. This can disrupt π-conjugation, leading to a blue-shift in the absorption spectrum and potentially lower charge carrier mobility. nih.gov For instance, in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the two thienyl rings exhibit significantly different dihedral angles with respect to the central quinoxaline (B1680401) unit (3.29° and 83.96°), illustrating how molecular environment dictates conformation. nih.govresearchgate.net The bond angle at the sulfur atom in a thiophene ring is approximately 93°, with C-S bond lengths around 1.70 Å. wikipedia.org These intrinsic geometric factors, combined with intermolecular interactions, govern the final molecular conformation and crystal packing.

| Dye Structure Feature | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Absorption Max (λmax) (nm) |

|---|---|---|---|---|

| Single Thiophene Linker | -5.21 | -2.85 | 2.36 | 450 |

| Dithiophene Linker | -5.15 | -2.91 | 2.24 | 475 |

| Terthiophene Linker | -5.10 | -2.95 | 2.15 | 490 |

This table presents representative data from computational studies on similar D-π-A dyes to illustrate the general trend of π-linker elongation. researchgate.netbuketov.edu.kz

Influence of the α,β-Unsaturated Carboxylic Acid Moiety on Overall Molecular Properties

This moiety creates a strong intramolecular charge transfer (ICT) from the electron-rich thiophene donor groups toward the carboxylic acid acceptor. sumdu.edu.ua This ICT is responsible for the molecule's primary absorption band in the visible spectrum, a crucial feature for applications like DSSCs. The electron-withdrawing nature of the carboxylic acid group lowers the LUMO energy level of the molecule, which is essential for efficient electron injection from the excited dye into the conduction band of a semiconductor like titanium dioxide (TiO2). sumdu.edu.uanih.gov

Furthermore, the carboxylic acid group serves as an effective anchoring unit, enabling the molecule to chemisorb onto metal oxide surfaces (e.g., TiO2). sumdu.edu.ua This binding is critical for establishing the electronic coupling necessary for electron transfer at the dye-semiconductor interface in DSSCs. The efficiency of this anchoring can be influenced by steric factors near the carboxylic acid group.

The reactivity of the α,β-unsaturated system and the carboxylic acid itself opens avenues for further functionalization. The double bond can undergo various addition reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for the covalent attachment of the molecule to polymers or other functional units. nih.govbeilstein-journals.org

| Property | Function/Influence |

|---|---|

| Electron Acceptor | Facilitates intramolecular charge transfer (ICT); Lowers the LUMO energy level. |

| Anchoring Group | Enables strong binding to metal oxide semiconductor surfaces (e.g., TiO2). |

| Conjugation | Extends the π-conjugated system of the molecule, influencing optical properties. |

| Chemical Reactivity | Allows for derivatization (e.g., esterification) to tune solubility and other properties. |

Systematic Chemical Modifications and Their Effects on Performance Parameters in Specific Advanced Material Applications

Systematic modification of the this compound structure is a key strategy for optimizing its performance in advanced materials, particularly in dye-sensitized solar cells (DSSCs).

In the context of DSSCs, the goal is to maximize power conversion efficiency (PCE), which is dependent on the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). SAR studies have shown that these parameters can be fine-tuned through targeted chemical modifications.

Modification of Donor Groups: Attaching strong electron-donating groups, such as arylamines, to the terminal thiophene rings can enhance the molecule's electron-donating ability. ntu.edu.tw This typically raises the HOMO energy level, leading to improved charge separation and potentially a higher Voc. It also tends to increase the molar extinction coefficient, resulting in better light harvesting and a higher Jsc.

Modification of the π-Bridge: As previously mentioned, extending the π-conjugated bridge with additional thiophene units can red-shift the absorption spectrum to better match the solar spectrum, thereby increasing Jsc. researchgate.net However, this can sometimes lead to aggregation issues or a lowering of the LUMO level that is detrimental to Voc. Introducing rigidity into the π-bridge, for example by using fused thiophene systems like dithienothiophene, can enhance structural planarity, improve charge transport, and lead to higher efficiency. nih.gov

Modification of the Acceptor/Anchoring Group: While the carboxylic acid is a standard anchoring group, alternatives like cyanoacrylic acid or barbituric acid can be used. sumdu.edu.ua A stronger electron-accepting group can improve electron injection efficiency. For example, studies comparing dyes with cyanoacetic acid versus barbituric acid acceptors showed that the former yielded a higher PCE (1.2%) due to a superior Jsc (3.64 mA·cm⁻²). sumdu.edu.ua

| Molecular Modification | Voc (V) | Jsc (mA·cm-2) | PCE (%) | Rationale for Performance Change |

|---|---|---|---|---|

| Base Molecule (e.g., Dithiophene) | 0.51 | 3.64 | 1.20 | Baseline performance with standard D-π-A structure. sumdu.edu.ua |

| + Arylamine Donor Group | 0.65 | 10.5 | 4.11 | Enhanced electron donation and light absorption. ntu.edu.tw |

| + Elongated π-Bridge (e.g., Terthiophene) | 0.49 | 4.10 | 1.35 | Red-shifted absorption improves current, but Voc may decrease. researchgate.netnih.gov |

| + Fused/Rigid π-Bridge | 0.70 | 1.20 | 0.30 | Improved planarity and charge separation can increase Voc. nih.gov |

The data in this table are compiled from studies on various thiophene-based dyes to illustrate the effects of common structural modifications.

Future Research Directions and Emerging Paradigms for 2,3 Bis Thiophen 2 Yl Prop 2 Enoic Acid

Development of Green and Sustainable Synthetic Routes with Reduced Environmental Impact

The future synthesis of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid and its derivatives will undoubtedly be guided by the principles of green chemistry. Traditional synthetic methods for thiophene-containing compounds often rely on harsh reagents and organic solvents, leading to significant environmental concerns. nih.govrsc.org Future research will need to focus on developing more eco-friendly and sustainable synthetic protocols.

Key areas of exploration will include:

Solvent-Free and Alternative Solvent Systems: Moving away from volatile and toxic organic solvents is a primary goal. Research into solid-state reactions, mechanochemistry, and the use of greener solvents like water, supercritical fluids, or deep eutectic solvents could drastically reduce the environmental footprint of synthesis. rsc.orgbeilstein-journals.org For instance, the use of citrus juice as a natural acid catalyst has been demonstrated for the synthesis of other thiophene-linked compounds, offering a biodegradable and renewable alternative. researchgate.net

Catalytic Innovations: The development of novel and efficient catalysts will be crucial. This includes exploring organometallic catalysts for cross-coupling reactions under milder conditions and the use of nanocatalysts, which can offer high selectivity and recyclability. bohrium.com ZnO nanorods, for example, have been successfully used as an efficient catalyst for the green synthesis of other thiophene (B33073) derivatives. bohrium.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. mdpi.com The application of these techniques to the synthesis of this compound could lead to more efficient and sustainable production.

A comparative look at potential green synthesis strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Challenges |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. beilstein-journals.org | Scalability, understanding reaction mechanisms. |

| Microwave-Assisted | Rapid heating, increased reaction rates, improved yields. mdpi.com | Specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted | Enhanced mass transfer, cavitation effects promoting reactivity. mdpi.com | Homogeneity of the reaction medium, equipment cost. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, substrate specificity. |

| Deep Eutectic Solvents | Low toxicity, biodegradability, tunable properties. rsc.org | Viscosity, purification of products. |

Exploration of Novel Application Areas in Renewable Energy and Advanced Functional Materials

The inherent electronic and optical properties of thiophene-based materials make them prime candidates for applications in renewable energy and advanced functional materials. numberanalytics.comresearchgate.net The structure of this compound, with its conjugated π-system, suggests significant potential in these areas.

Future research should focus on:

Organic Photovoltaics (OPVs): Thiophene derivatives are widely used as donor materials in the active layer of organic solar cells due to their excellent light-harvesting capabilities and charge transport properties. mdpi.comresearchgate.netrsc.org The bis(thiophen-2-yl) moiety in the target molecule could enhance these properties. Research will involve incorporating this acid and its derivatives into OPV devices and studying their power conversion efficiency, stability, and processability.

Energy Storage: Thiophene-based polymers have shown promise in energy storage applications such as batteries and supercapacitors by enhancing capacity and cycle life. numberanalytics.com The carboxylic acid group in this compound could serve as an anchoring point for polymerization or for grafting onto electrode materials, potentially improving ion transport and device performance.

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing molecules are known to be used in OLEDs. nih.gov The specific structure of this compound could be tailored to achieve desired emission colors and efficiencies.

Sensors and Transistors: The sensitivity of the electronic properties of thiophene-based materials to their environment makes them suitable for use in chemical sensors and organic field-effect transistors (OFETs). nih.govresearchgate.net The functional groups on the prop-2-enoic acid backbone could be modified to impart selectivity towards specific analytes.

The following table summarizes the potential applications and the key properties of this compound that are relevant to each application.

| Application Area | Relevant Properties of this compound |

| Organic Photovoltaics (OPVs) | Light absorption, charge carrier mobility, HOMO/LUMO energy levels. mdpi.com |

| Energy Storage | Redox activity, ionic conductivity, adhesion to electrode surfaces. numberanalytics.com |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge injection/transport properties. nih.gov |

| Sensors and Transistors | Environmental sensitivity of conductivity, surface functionalization potential. nih.govresearchgate.net |

Integration with Artificial Intelligence and Machine Learning for High-Throughput Material Design and Property Prediction

The traditional process of materials discovery is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid screening of virtual compounds and the prediction of their properties before synthesis. tum.denih.govyoutube.com

For this compound, future research in this area will involve:

High-Throughput Virtual Screening: Creating large virtual libraries of derivatives by systematically modifying the core structure of this compound. ML models can then be trained on existing data for thiophene-based compounds to predict key properties like bandgap, solubility, and charge mobility for these new virtual molecules. nih.gov

Predictive Modeling of Structure-Property Relationships: Using computational methods like Density Functional Theory (DFT) to calculate the electronic and optical properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net These calculated properties can then be used to train ML models to establish robust structure-property relationships, guiding the design of materials with optimized performance for specific applications.

Generative Models for Novel Material Design: Employing advanced AI techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) to propose entirely new molecular structures based on the 2,3-bis(thiophen-2-yl) scaffold with desired target properties. youtube.com This approach can accelerate the discovery of novel high-performance materials.

| Step | Description |

| 1. Data Collection & Curation | Gather experimental and computational data on known thiophene derivatives. |

| 2. Feature Engineering | Represent molecular structures as numerical descriptors (fingerprints, graphs). |

| 3. Model Training | Train machine learning models (e.g., random forest, neural networks) to predict properties. |

| 4. Virtual Screening | Generate a large library of virtual this compound derivatives. |

| 5. Property Prediction | Use the trained models to predict the properties of the virtual compounds. |

| 6. Candidate Selection | Identify the most promising candidates for experimental synthesis and characterization. |

In-depth Mechanistic Studies of Complex Reactions Involving this compound Derivatives

A fundamental understanding of the reaction mechanisms involving this compound and its derivatives is essential for controlling their synthesis and predicting their behavior in various applications.

Future research in this domain should focus on:

Polymerization Mechanisms: Investigating the kinetics and mechanisms of both chemical and electrochemical polymerization of monomers derived from this compound. numberanalytics.comdtic.mil Understanding how the two thiophene rings and the acrylic acid moiety influence the polymerization process will be key to controlling the properties of the resulting polymers.

Photocyclization and Rearrangement Reactions: Exploring the photochemical reactivity of this compound. The presence of multiple aromatic rings and a double bond suggests the possibility of interesting photocyclization or rearrangement reactions, which could lead to novel molecular architectures with unique properties. beilstein-journals.org

Computational Mechanistic Studies: Employing quantum chemical calculations to elucidate the transition states and reaction pathways of key synthetic transformations and degradation processes. researchgate.net This can provide valuable insights that are difficult to obtain through experimental methods alone and can help in optimizing reaction conditions.

A summary of potential mechanistic studies is provided below:

| Area of Study | Key Questions to Address |

| Polymerization | What are the roles of the different functional groups in the polymerization process? How does the regiochemistry of the polymer chain affect its properties? dtic.mil |

| Photochemistry | What are the primary photochemical pathways? Can light be used to synthesize novel structures from this compound? beilstein-journals.org |

| Degradation | What are the primary degradation mechanisms under operational conditions (e.g., in a solar cell)? How can the molecular structure be modified to enhance stability? |

| Complexation | How does the carboxylic acid group interact with metal ions? Can this be exploited for sensor applications? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.